![molecular formula C5H6N2O2 B091934 4,6-Dihydroxy-5-methylpyrimidine CAS No. 18337-63-8](/img/structure/B91934.png)
4,6-Dihydroxy-5-methylpyrimidine
Overview
Description
4,6-Dihydroxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its biological activity and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydroxy-5-methylpyrimidine can be synthesized through several methods. One common method involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide in methanol . The reaction is carried out under an ice-bath condition, followed by heating to 18-25°C and reacting for 3-5 hours. The product is then isolated by adjusting the pH to 1-2 and filtering .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activity .
Scientific Research Applications
Antiviral Properties
Recent studies suggest that 4,6-dihydroxy-5-methylpyrimidine exhibits antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus. Research indicates that the compound may inhibit viral replication through interaction with viral enzymes or host cell receptors, making it a candidate for further development in antiviral therapeutics .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties, particularly against gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial enzyme activity crucial for cell wall synthesis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It interacts with several key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of this compound, researchers found that it significantly reduced viral load in cell cultures infected with herpes simplex virus. The study utilized various concentrations of the compound and demonstrated a dose-dependent response in viral inhibition .
Case Study 2: Antibacterial Efficacy
Another research project focused on the antibacterial effects of this compound against Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at low micromolar concentrations. This finding supports its potential use as a scaffold for developing new antibiotics .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4,6-Dihydroxypyrimidine | Hydroxyl groups at positions 4 and 6 | Broad spectrum of biological activities |
2-Amino-4,6-dihydroxy-5-methylpyrimidine | Amino group at position 2 | Enhanced antibacterial properties |
5-Methyluracil | Methyl group at position 5 | Antimetabolite properties relevant in cancer therapy |
4-Hydroxypyrimidinone | Hydroxyl group at position 4 | Potential as an enzyme inhibitor |
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-5-methylpyrimidine involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4,6-Dihydroxy-2-methylpyrimidine
- 4,6-Dichloropyrimidine
- 5-Methylpyrimidine-4,6-diol
Uniqueness
4,6-Dihydroxy-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups at positions 4 and 6 and the methyl group at position 5 make it a versatile intermediate in various chemical syntheses .
Biological Activity
4,6-Dihydroxy-5-methylpyrimidine (DHMP) is a pyrimidine derivative with significant biological activities and applications in various fields, including medicinal chemistry and molecular biology. This article explores the compound's biological activity, synthesis methods, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and features hydroxyl groups at the 4th and 6th positions and a methyl group at the 5th position of the pyrimidine ring. This structural configuration contributes to its diverse chemical reactivity and biological significance.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : Studies suggest that DHMP may possess antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity, thus affecting metabolic pathways .
- Cellular Effects : DHMP has demonstrated effects on cellular processes, including apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and nucleic acids. It can act as a precursor to biologically active molecules that inhibit specific pathways or modulate receptor activity. The precise mechanisms depend on the context of its application .
Synthesis Methods
Several synthetic routes exist for producing this compound:
- Acetamidine Hydrochloride and Diethyl Malonate Reaction : This method involves reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol .
- Industrial Production : Large-scale synthesis typically employs continuous flow reactors to optimize yield and purity.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4,6-Dihydroxypyrimidine | Hydroxyl groups at positions 4 and 6 | Broad spectrum of biological activities |
2-Amino-4,6-dihydroxy-5-methylpyrimidine | Amino group at position 2 | Enhanced antibacterial properties |
5-Methyluracil | Methyl group at position 5 | Antimetabolite properties relevant in cancer therapy |
4-Hydroxypyrimidinone | Hydroxyl group at position 4 | Potential as an enzyme inhibitor |
These compounds share a common pyrimidine core structure but exhibit unique interactions with biological targets due to their differing functional groups .
Case Studies
- Antiviral Activity Study : A study investigated the antiviral efficacy of DHMP against HSV. Results indicated a significant reduction in viral replication at specific concentrations, suggesting its potential as a therapeutic agent against viral infections.
- Enzyme Interaction Study : Research focused on the binding affinity of DHMP derivatives with various enzymes showed promising results in inhibiting key metabolic pathways involved in cancer cell proliferation .
Properties
IUPAC Name |
4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVOAMPEBWISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979659 | |
Record name | 5-Methylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-38-1 | |
Record name | 5-Methylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydroxy-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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